Methyl phenyl(prop-2-yn-1-yl)phosphinate
Description
Methyl phenyl(prop-2-yn-1-yl)phosphinate is an organophosphorus compound characterized by a phosphorus center bonded to a methyl group, a phenyl group, and a prop-2-yn-1-yl (propargyl) group. Its structure (Fig. 1) combines aromatic, aliphatic, and acetylenic moieties, making it a versatile intermediate in organic synthesis and catalysis. The propargyl group confers high reactivity due to its electron-deficient triple bond, enabling applications in click chemistry, cross-coupling reactions, and polymer science.
Properties
CAS No. |
106834-15-5 |
|---|---|
Molecular Formula |
C10H11O2P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
[methoxy(prop-2-ynyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H11O2P/c1-3-9-13(11,12-2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 |
InChI Key |
SKZMQGYBAKMGPX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenyl(prop-2-yn-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl(prop-2-yn-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl phenyl(prop-2-yn-1-yl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl phenyl(prop-2-yn-1-yl)phosphinate exerts its effects involves the interaction of the phosphinate group with molecular targets. The compound can act as an inhibitor of enzymes that utilize phosphorus-containing substrates. The prop-2-yn-1-yl group can also participate in covalent bonding with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison:
Methyl phenyl(prop-2-yn-1-yl)phosphinate
(RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phenylphosphinate ()
O-Menthyl phenylphosphinate (referenced in )
Analysis:
- Propargyl vs. Bulky Substituents: The propargyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., with azides in click reactions). In contrast, the bulky cyclohexyl and menthyl groups in analogs () increase steric hindrance, favoring enantioselective transformations .
- Chirality: Unlike the chiral cyclohexyl and menthyl derivatives, the target compound lacks inherent chirality, limiting its use in asymmetric synthesis unless resolved into enantiomers.
Reactivity and Stability
- Thermal Stability: Propargyl-containing phosphinates may exhibit lower thermal stability compared to saturated analogs due to the strained triple bond.
- Hydrolytic Sensitivity: The P–O bond in this compound is susceptible to hydrolysis under acidic or basic conditions, akin to other phosphinate esters. Bulky substituents in menthyl analogs () slow hydrolysis, enhancing stability .
Structural Analysis Techniques
Crystallographic tools like SHELX (for refinement) and Mercury (for visualization) are critical for elucidating bond angles, torsion angles, and packing arrangements in phosphinates (e.g., the P1–O1–C9–N1 torsion in ) .
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